

# Spectroscopic Profiling of 2-(4-Cyanophenoxy)propanoic Acid: A Comprehensive Analytical Guide

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## Compound of Interest

Compound Name:	2-(4-cyanophenoxy)propanoic Acid
CAS No.:	118618-36-3
Cat. No.:	B2966167

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## Executive Summary

**2-(4-Cyanophenoxy)propanoic acid** is a critical bifunctional building block widely utilized in the pharmaceutical and agrochemical industries. Due to its structural features—an ether linkage, a chiral  $\alpha$ -carbon, a carboxylic acid, and a strongly electron-withdrawing cyano group—it serves as a core scaffold in the synthesis of peroxisome proliferator-activated receptor (PPAR) modulators [1], selective androgen receptor modulators (SARMs) [2], and highly specific herbicidal agents.

As a Senior Application Scientist, I have designed this technical guide to provide researchers with a robust, self-validating framework for the spectroscopic characterization of this molecule. This whitepaper details the causality behind specific analytical choices and establishes a definitive reference for its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles.

## Chemical Identity & Physicochemical Properties

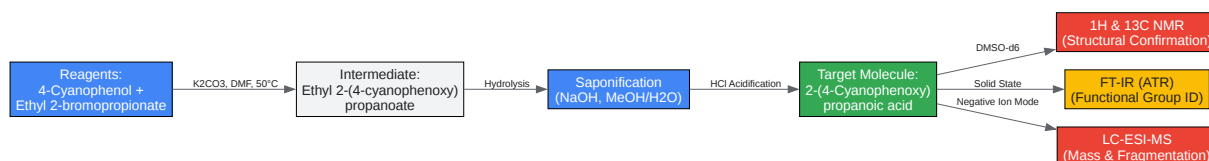
Before initiating spectroscopic validation, it is critical to establish the baseline identity of the analyte. The presence of the chiral center at C2 means the compound typically exists as a racemate unless synthesized via asymmetric catalysis or resolved post-synthesis.

Property	Value
Chemical Name	2-(4-Cyanophenoxy)propanoic acid
CAS Registry Number	118618-36-3 [3]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>3</sub>
Molecular Weight	191.18 g/mol
Key Functional Groups	Nitrile (-C ≡ N), Carboxylic Acid (-COOH), Alkyl Aryl Ether (Ar-O-R)
Physical State	Off-white to white solid

## Synthetic and Analytical Workflow

The synthesis of **2-(4-cyanophenoxy)propanoic acid** typically proceeds via a Williamson ether synthesis between 4-cyanophenol and ethyl 2-bromopropionate in the presence of a mild base (e.g., K<sub>2</sub>CO<sub>3</sub>), followed by base-catalyzed saponification of the intermediate ester [1].

To ensure absolute structural integrity, the analytical workflow must independently verify the carbon backbone (NMR), the functional group transformations (FT-IR), and the exact molecular mass (LC-MS).



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Caption: Synthetic route and multi-modal analytical validation workflow for **2-(4-cyanophenoxy)propanoic acid**.

## Spectroscopic Characterization & Mechanistic Causality

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validating the carbon framework and the regiochemistry of the substitution. DMSO- $d_6$  is the solvent of choice over  $CDCl_3$  because it readily dissolves the highly polar carboxylic acid and prevents rapid proton exchange, allowing the -COOH proton to be observed as a broad singlet.

Mechanistic Insights:

- The Aliphatic Spin System (A<sub>3</sub>X): The propanoic acid backbone forms a distinct spin system. The methyl group (C3) appears as a doublet due to coupling with the adjacent methine proton. The methine proton (C2) is strongly deshielded (~5.05 ppm) because it is flanked by two highly electronegative groups: the ether oxygen and the carbonyl carbon.
- The Aromatic Spin System (AA'BB'): The para-substituted benzene ring exhibits a classic roofed doublet pattern. The protons ortho to the ether oxygen resonate upfield (~7.05 ppm) due to the electron-donating resonance effect (+R) of the oxygen lone pairs. Conversely, the protons ortho to the cyano group are shifted significantly downfield (~7.75 ppm) due to the strong electron-withdrawing inductive (-I) and resonance (-R) effects of the -C≡N moiety.

Table 1: <sup>1</sup>H NMR Assignments (400 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
1.55	Doublet (d)	6.8	3H	-CH <sub>3</sub> (C3)
5.05	Quartet (q)	6.8	1H	-CH- (C2)
7.05	Doublet (d)	8.8	2H	Ar-H (ortho to -O-)
7.75	Doublet (d)	8.8	2H	Ar-H (ortho to -CN)
13.10	Broad Singlet (br s)	-	1H	-COOH

Table 2: <sup>13</sup>C NMR Assignments (100 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment	Carbon Type
18.2	C3	Primary (-CH <sub>3</sub> )
72.1	C2	Secondary (-CH-)
103.5	Ar-C (para)	Quaternary (C-CN)
115.8	Ar-C (ortho)	Tertiary (Ar-CH near O)
119.2	-C $\equiv$ N	Quaternary (Nitrile)
134.5	Ar-C (meta)	Tertiary (Ar-CH near CN)
161.2	Ar-C (ipso)	Quaternary (C-O)
173.8	C1	Quaternary (-COOH)

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to confirm the presence of the three primary functional groups. Attenuated Total Reflectance (ATR) is preferred over KBr pelleting to avoid the hygroscopic nature of KBr, which can introduce artificial O-H stretching bands that mask the carboxylic acid signal.

Mechanistic Insights: The nitrile group ( $-C \equiv N$ ) provides a highly diagnostic, sharp peak at  $2225\text{ cm}^{-1}$ . Because very few other functional groups absorb in the  $2200\text{--}2300\text{ cm}^{-1}$  region, its presence definitively confirms that the cyano group survived the basic saponification step (which, if overly aggressive, could hydrolyze the nitrile to an amide or a secondary carboxylic acid).

Table 3: FT-IR Peak Assignments (Diamond ATR)

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment	Vibrational Mode
3300 – 2600	Broad, Strong	-COOH	O-H stretching (hydrogen-bonded)
2225	Sharp, Medium	$-C \equiv N$	$C \equiv N$ stretching
1720	Sharp, Strong	-C=O	C=O stretching (carboxylic acid)
1605, 1505	Sharp, Medium	Ar C=C	Aromatic ring skeletal vibrations
1245	Sharp, Strong	C-O-C	Asymmetric alkyl aryl ether stretch

## Mass Spectrometry (MS)

Electrospray Ionization (ESI) in negative ion mode is the most logical choice for this molecule. The carboxylic acid moiety readily donates a proton in the presence of a weak base (like ammonium acetate in the mobile phase), generating a highly stable  $[M-H]^-$  anion.

Mechanistic Insights: During collision-induced dissociation (CID) in MS/MS, the molecule fragments predictably. The weakest bond is the alkyl-aryl ether linkage. Cleavage here, accompanied by a hydrogen transfer, yields the highly stable 4-cyanophenoxide anion ( $m/z$  118.03), which serves as the base peak in the MS/MS spectrum.

Table 4: LC-ESI-MS (Negative Mode)

m/z Value	Ion Type	Relative Abundance	Structural Assignment
190.05	[M-H] <sup>-</sup>	100% (Base Peak)	Intact deprotonated molecule
146.06	[M-H-CO <sub>2</sub> ] <sup>-</sup>	15%	Loss of carboxylic acid group
118.03	[Fragment] <sup>-</sup>	45%	4-cyanophenoxide anion

## Standardized Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems incorporating internal checks.

### Protocol A: High-Resolution NMR Acquisition

- **Sample Preparation:** Weigh exactly 15.0 mg of the dried analyte. Dissolve completely in 0.6 mL of anhydrous DMSO-d<sub>6</sub> containing 0.05% (v/v) Tetramethylsilane (TMS) as an internal standard.
- **System Suitability:** Perform a 3D shim routine. The TMS peak full-width at half-maximum (FWHM) must be ≤ 1.0 Hz to ensure magnetic field homogeneity.
- **<sup>1</sup>H Acquisition:** Acquire 16 transients (scans) with a relaxation delay ( d1 ) of 2.0 seconds. Set the spectral width to 15 ppm.
- **<sup>13</sup>C Acquisition:** Acquire 512 transients using WALTZ-16 proton decoupling. Set d1 to 2.0 seconds to allow for the relaxation of quaternary carbons (C1 and the nitrile carbon).

### Protocol B: ATR-FTIR Analysis

- **Background Validation:** Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow to dry. Acquire a 32-scan background spectrum in ambient air. The baseline must be flat with no residual organic peaks.

- **Sample Acquisition:** Place ~2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil.
- **Data Processing:** Acquire 32 scans at a resolution of 4 cm<sup>-1</sup>. Apply an atmospheric compensation algorithm to remove ambient H<sub>2</sub>O and CO<sub>2</sub> interference.

## Protocol C: LC-ESI-MS Profiling

- **Mobile Phase Preparation:** Prepare Solvent A (Water + 10 mM Ammonium Acetate) and Solvent B (Acetonitrile). The use of ammonium acetate instead of formic acid prevents the suppression of ionization in negative mode.
- **Chromatography:** Inject 2 μ L of a 10 μ g/mL sample solution onto a C18 column (e.g., 50 × 2.1 mm, 1.8 μ m). Run a gradient from 5% B to 95% B over 5 minutes.
- **MS Parameters:** Operate the mass spectrometer in ESI negative mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350 °C. Monitor the mass range from m/z 50 to 500.

## References

- Design and synthesis of fused soluble epoxide hydrolase/peroxisome proliferator-activated receptor modulators Source: RSC Advances URL:[[Link](#)] [1]
- Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs Source: ResearchGate / Medicinal Chemistry Communications URL:[[Link](#)] [2]
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